Cas no 10449-07-7 (1-(2-Chlorophenyl)hydrazine)

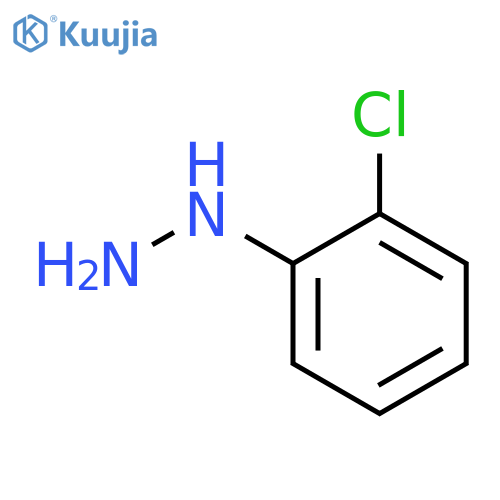

1-(2-Chlorophenyl)hydrazine structure

商品名:1-(2-Chlorophenyl)hydrazine

1-(2-Chlorophenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- Hydrazine,(2-chlorophenyl)-

- (2-chlorophenyl)hydrazine

- 2-CHLOROPHENYLHYDRAZINE

- 1-(2-Chlorophenyl)hydrazine

- 1-Chloro-2-hydrazinobenzene

- NSC 100723

- CS-0447332

- BB 0249751

- A6827

- J-500717

- 10449-07-7

- NCI60_000014

- AKOS000112918

- 2-Chlor-phenylhydrazin

- EINECS 255-194-1

- SCHEMBL6893

- 2-chlorophenyl hydrazine

- MFCD00982023

- Hydrazine, (2-chlorophenyl)-, monohydrochloride

- Hydrazine, (2-chlorophenyl)-

- DTXSID30866030

- 1-(2-chlorophenyl)hydrazine hydrochloride

- o-Chlorophenylhydrazine HCl

- 1-(2-Chlorophenyl)hydrazine #

- CHEMBL2007853

- PS-5753

-

- MDL: MFCD00982023

- インチ: InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2

- InChIKey: GHGPIPTUDQZJJS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)Cl)NN

計算された属性

- せいみつぶんしりょう: 142.02991

- どういたいしつりょう: 142.0297759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- PSA: 38.05

1-(2-Chlorophenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33944-2.5g |

(2-chlorophenyl)hydrazine |

10449-07-7 | 95% | 2.5g |

$1020.0 | 2023-11-08 | |

| Chemenu | CM344513-1g |

(2-Chlorophenyl)hydrazine |

10449-07-7 | 95%+ | 1g |

$79 | 2022-06-14 | |

| TRC | C375525-2.5g |

1-(2-Chlorophenyl)hydrazine |

10449-07-7 | 2.5g |

$ 175.00 | 2022-04-28 | ||

| Cooke Chemical | LN7346357-25g |

10449-07-7 | (2-Chlorophenyl)hydrazine | 25g |

RMB 2480.80 | 2023-11-08 | ||

| AstaTech | 78675-5/g |

1-(2-CHLOROPHENYL)HYDRAZINE |

10449-07-7 | 95% | 5g |

$432 | 2023-11-08 | |

| A2B Chem LLC | AE23409-5g |

(2-Chlorophenyl)hydrazine |

10449-07-7 | 98% | 5g |

$499.00 | 2024-04-20 | |

| 1PlusChem | 1P0093BL-5g |

(2-CHLOROPHENYL)HYDRAZINE HYDROCHLORIDE |

10449-07-7 | 98% | 5g |

$656.00 | 2025-02-24 | |

| abcr | AB278645-1 g |

2-Chlorophenylhydrazine, 98%; . |

10449-07-7 | 98% | 1g |

€297.00 | 2023-04-26 | |

| TRC | C375525-250mg |

1-(2-Chlorophenyl)hydrazine |

10449-07-7 | 250mg |

$ 45.00 | 2022-04-28 | ||

| Chemenu | CM344513-5g |

(2-Chlorophenyl)hydrazine |

10449-07-7 | 95%+ | 5g |

$229 | 2022-06-14 |

1-(2-Chlorophenyl)hydrazine 関連文献

-

Nithya Murugesh,Ramasamy Karvembu,Seenuvasan Vedachalam Org. Biomol. Chem. 2020 18 7884

-

Alexander V. Aksenov,Dmitrii A. Aksenov,Georgii D. Griaznov,Nicolai A. Aksenov,Leonid G. Voskressensky,Michael Rubin Org. Biomol. Chem. 2018 16 4325

10449-07-7 (1-(2-Chlorophenyl)hydrazine) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 68551-17-7(Isoalkanes, C10-13)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10449-07-7)1-(2-Chlorophenyl)hydrazine

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/478.0